molecular formula C19H19N3O6S2 B2826955 N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 865160-32-3

N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2826955
CAS No.: 865160-32-3
M. Wt: 449.5
InChI Key: UTZQLWMHKOTYPT-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 1,3-benzothiazole and a 1,4-benzodioxine moiety, linked via a carboxamide group. Key structural elements include:

  • (2Z)-configuration: The imine group in the benzothiazole ring adopts a planar geometry, critical for electronic conjugation and intermolecular interactions .
  • 1,4-Benzodioxine-carboxamide: A pharmacophore linked to anti-inflammatory and α-adrenergic blocking activities .

Synthetic routes for analogous compounds suggest that the target molecule may be synthesized via cyclization of a thiosemicarbazone intermediate (derived from 2-formyl-1,4-benzodioxine) under iodine-mediated conditions, followed by sulfamoylation and methoxyethylation .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-26-7-6-22-14-4-3-13(30(20,24)25)11-17(14)29-19(22)21-18(23)12-2-5-15-16(10-12)28-9-8-27-15/h2-5,10-11H,6-9H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZQLWMHKOTYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the benzothiazole ring through a cyclization reaction involving 2-aminobenzenethiol and a suitable aldehyde or ketone

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and benzodioxine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,4-Benzodioxine Moieties

Compound Name / ID Key Structural Features Biological Activity Synthesis Yield Reference
Target Compound 1,4-Benzodioxine + 6-sulfamoyl-benzothiazole Potential antidiabetic/anti-inflammatory Not reported
1,4-Benzodioxin-based bis-thiadiazoles Fused 1,3,4-thiadiazole + 1,2,4-thiadiazole α-Amylase/α-glucosidase inhibition 45–68%
Silybin (from Silybum marianum) Flavonolignan with benzodioxine Antihepatotoxic Natural product
  • Key Differences: The target compound’s 6-sulfamoyl group distinguishes it from bis-thiadiazole analogs, which rely on fused thiadiazole rings for enzyme inhibition . Unlike silybin’s flavonolignan backbone, the target molecule’s benzothiazole-carboxamide scaffold may offer improved synthetic versatility for medicinal chemistry optimization .

Benzothiazole Derivatives

Compound Name / ID Substituents on Benzothiazole Activity Yield Reference
Target Compound 6-Sulfamoyl, 3-(2-methoxyethyl) Undisclosed (predicted enzyme inhibition)
N-(2-Phenyl-4-oxo-thiazolidin-3-yl)-benzothiazole-3-carboxamides Varied aryl groups (e.g., 4-Cl, 2,6-F₂) Anticancer (in vitro screening) 37–70%
(2Z)-Thiazolo-pyrimidine-6-carbonitriles Arylidene + methylfuran substituents Not reported (structural focus) 57–68%
  • Key Differences :
    • The target compound’s sulfamoyl group contrasts with carboxamide or carbonitrile substituents in other benzothiazoles, suggesting divergent binding modes .
    • The (2Z)-configuration in both the target compound and thiazolo-pyrimidines may favor planar stacking interactions in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.